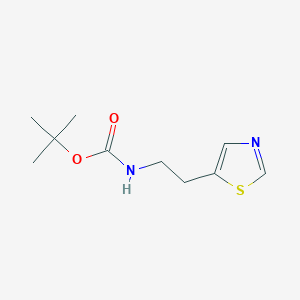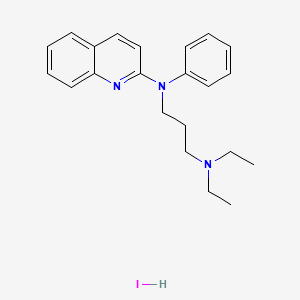
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline ring, a phenyl group, and a propane-1,3-diamine backbone, making it a versatile molecule in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine typically involves the reaction of quinoline derivatives with phenyl and diethylamine groups. One common method includes the use of hetaryl ureas and alcohols in a catalyst-free environment . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as hydrogenation using Raney-Ni catalysts and the use of alkali metal hydroxides to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine finds applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the production of dyes, resins, and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,n-diethyl-n-phenyl-n-quinolin-4-yl-ethane-1,2-diamine: Similar structure but with an ethane backbone.
N,n-dimethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine: Similar but with methyl groups instead of ethyl groups.
Uniqueness
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
5439-76-9 |
|---|---|
Molekularformel |
C22H28IN3 |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
N,N-diethyl-N'-phenyl-N'-quinolin-2-ylpropane-1,3-diamine;hydroiodide |
InChI |
InChI=1S/C22H27N3.HI/c1-3-24(4-2)17-10-18-25(20-12-6-5-7-13-20)22-16-15-19-11-8-9-14-21(19)23-22;/h5-9,11-16H,3-4,10,17-18H2,1-2H3;1H |
InChI-Schlüssel |
ATOJJUNLDAVYOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C2=NC3=CC=CC=C3C=C2.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


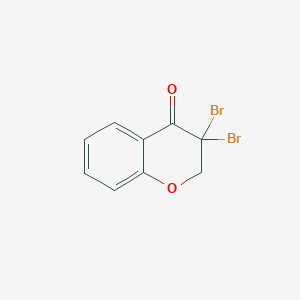

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
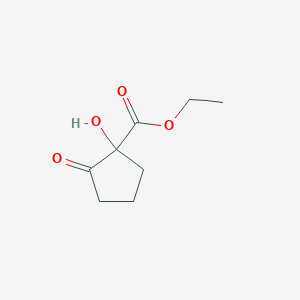
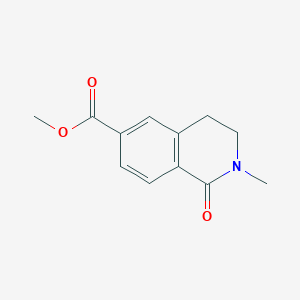
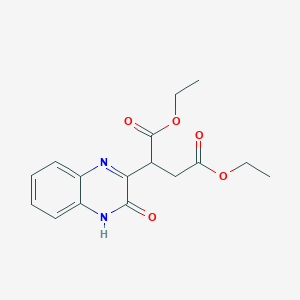
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)

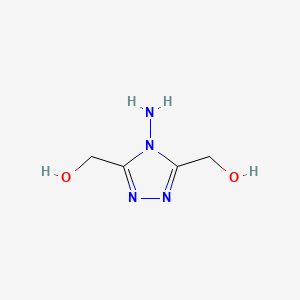
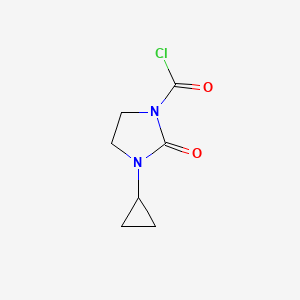
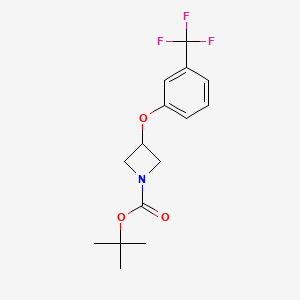
![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)

